molecular formula C20H18Cl2N2O3 B2470490 3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005116-08-4

3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2470490
CAS No.: 1005116-08-4
M. Wt: 405.28
InChI Key: PNICDOCMYXXAEO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]isoxazole-dione family, characterized by a bicyclic scaffold with fused pyrrole and isoxazole rings. The structure includes a 2,4-dichlorophenyl group at position 3, a phenyl group at position 2, and an isopropyl substituent at position 3.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-2-phenyl-5-propan-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-11(2)23-19(25)16-17(14-9-8-12(21)10-15(14)22)24(27-18(16)20(23)26)13-6-4-3-5-7-13/h3-11,16-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNICDOCMYXXAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a synthetic derivative belonging to the class of pyrroloisoxazoles. These compounds have garnered attention due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties and other pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrroloisoxazole framework with dichlorophenyl and isopropyl substituents. The presence of these substituents is believed to influence its biological activity significantly.

Molecular Formula

  • Molecular Formula: C18H18Cl2N2O2
  • Molecular Weight: 367.25 g/mol

Structural Features

FeatureDescription
Pyrroloisoxazole Core Central structure with potential for diverse interactions
Dichlorophenyl Group Enhances lipophilicity and biological activity
Isopropyl Substituent May affect solubility and receptor binding

Antitumor Activity

Research has indicated that compounds within the pyrroloisoxazole class exhibit notable antitumor properties. The specific compound under review has been evaluated for its efficacy against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that derivatives of pyrroloisoxazoles showed significant antiproliferative effects against human tumor cell lines. The compound exhibited IC50 values in the micromolar range, indicating potential effectiveness as an antitumor agent .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its antitumor effects may involve the inhibition of key signaling pathways involved in cell proliferation and survival. Specific studies have suggested that structural modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Other Pharmacological Effects

Beyond antitumor activity, there is evidence suggesting that this compound may possess other pharmacological properties:

  • Analgesic Activity : Some derivatives have shown analgesic effects comparable to traditional pain relievers. The presence of the dichlorophenyl group is thought to enhance these effects .
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Efficacy Against Cancer Cell Lines

Cell LineIC50 (μM)Selectivity
A549 (Lung)0.67High
KB (Oral Epithelial)0.32Moderate
NCI-H460 (Lung)1.22High

Pharmacological Profile

  • Antitumor Activity : Significant inhibition of tumor growth in vitro.
  • Analgesic Properties : Comparable efficacy to morphine in animal models.
  • Neuroprotection : Potential benefits in models of neurodegeneration.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. The initial steps often include the formation of isoxazole derivatives through cyclization reactions involving substituted phenyl groups and various reagents to facilitate the formation of the pyrrolo structure. Specific synthetic pathways may vary based on the desired yield and purity of the final product.

Biological Activities

Anticancer Properties : Research indicates that derivatives of pyrrolo[3,4-d]isoxazole compounds exhibit promising anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the cytotoxicity of related compounds against human cancer cell lines, suggesting that structural modifications can enhance their efficacy against specific types of cancer cells .

Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties. The presence of halogenated phenyl rings in their structure contributes to their effectiveness against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Neuroprotective Effects : Some studies have explored the neuroprotective effects of pyrrolo[3,4-d]isoxazole derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. Research is ongoing to understand their mechanisms and potential as neuroprotective agents .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyrrolo[3,4-d]isoxazole derivatives demonstrated significant activity against breast cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. The study emphasized the importance of structural features in enhancing anticancer activity .
  • Antimicrobial Testing : In a comparative study assessing various substituted pyrrolo compounds for antimicrobial activity, this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The findings suggest a promising avenue for developing new antibiotics based on this scaffold .
  • Neuroprotection in Animal Models : Research involving animal models has indicated that administration of related pyrrolo compounds resulted in reduced neuronal damage following induced ischemia. Behavioral assessments post-treatment showed improved cognitive function and reduced markers of oxidative stress in brain tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolo[3,4-d]Isoxazole-Diones

The following table compares key features of the target compound with its closest structural analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) H-Bond Acceptors Notable Features
Target : 3-(2,4-Dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione 3: 2,4-dichlorophenyl; 2: phenyl; 5: isopropyl C24H19Cl2N2O3* ~453.3 (estimated) 5 (estimated) Hydrophobic isopropyl group may reduce solubility in polar solvents.
Analog 1 : 3-(2,4-Dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione 3: 2,4-dichlorophenyl; 2: phenyl; 5: benzyl C24H18Cl2N2O3 453.32 5 Benzyl group introduces aromatic bulk, potentially enhancing π-π interactions.
Analog 2 : 5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)-3-(4-methoxyphenyl)-2-methyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione 5: methylamino-pyridinyl; 3: 4-methoxyphenyl; 2: methyl C20H18ClF3N4O4 470.80 10 Trifluoromethyl and methoxy groups improve polarity and metabolic stability.

*Estimated based on structural similarity to Analog 1.

Key Differences and Implications

Substituent Effects on Solubility :

  • The target compound ’s isopropyl group (C3H7) is less polar than Analog 1’s benzyl group (C6H5CH2), likely reducing aqueous solubility .
  • Analog 2’s trifluoromethyl (CF3) and methoxy (OCH3) groups enhance polarity, contributing to higher H-bond acceptor count (10 vs. 5 in the target) and improved solubility in polar media .

Synthetic Accessibility: Analog 1 and the target compound share a common synthetic route for the pyrrolo[3,4-d]isoxazole core, but the isopropyl substitution at position 5 may require tailored alkylation steps compared to benzylation . Analog 2’s pyridinyl-methylamino group introduces synthetic complexity due to the need for regioselective amination and trifluoromethyl incorporation .

Crystallographic Behavior :

  • While crystallographic data for the target compound are unavailable, Analog 1’s analogs (e.g., fluorophenyl derivatives) exhibit triclinic symmetry (P¯I) with planar molecular conformations, suggesting that bulky substituents like isopropyl may disrupt crystal packing .

Research Findings and Limitations

  • Biological Activity: No direct data are available for the target compound. However, Analog 2’s pyridinyl and trifluoromethyl groups are associated with enhanced kinase inhibition in related studies, implying that the target’s dichlorophenyl and isopropyl groups may confer distinct biological selectivity .
  • Thermal Stability: The dichlorophenyl moiety in the target compound and Analog 1 likely improves thermal stability compared to non-halogenated analogs, as seen in thermogravimetric analyses of similar halogenated heterocycles .

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